molecular formula C5H8Cl2N2S B14803958 2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride

2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride

Cat. No.: B14803958
M. Wt: 199.10 g/mol
InChI Key: HDZASOFAESNJFQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride typically involves the reaction of 2-chloro-5-(chloromethyl)thiophene with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromethyl)thiophene
  • 2-Chloro-5-(hydrazinomethyl)pyridine
  • 2-Chloro-5-(hydrazinomethyl)pyrazine

Uniqueness

2-Chloro-5-(hydrazinomethyl)-thiophene hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C5H8Cl2N2S

Molecular Weight

199.10 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C5H7ClN2S.ClH/c6-5-2-1-4(9-5)3-8-7;/h1-2,8H,3,7H2;1H

InChI Key

HDZASOFAESNJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CNN.Cl

Origin of Product

United States

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